4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid
Overview
Description
4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid is an organoboron compound with the molecular formula C13H18BNO3. This compound is notable for its boronic acid functional group, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the piperidine ring adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid typically involves the reaction of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic ester with a suitable boronic acid derivative. One common method involves the condensation of phenylboronic acid with the corresponding piperidine derivative under reflux conditions in toluene, followed by purification through evaporation of the solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using similar condensation reactions, with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The piperidine ring may also interact with various molecular targets, influencing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the piperidine ring, making it less complex but widely used in similar reactions.
4-(4-Methylpiperidine-1-carbonyl)phenylboronic ester: An ester derivative with different reactivity and stability.
4-(3-Butenylsulfonyl)phenylboronic acid: Another boronic acid derivative with distinct functional groups and applications.
Uniqueness
4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid is unique due to the presence of both the boronic acid group and the piperidine ring
Properties
IUPAC Name |
[4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(5-3-11)14(17)18/h2-5,10,17-18H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAMJFMJEPYVFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCC(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656857 | |
Record name | [4-(4-Methylpiperidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-21-7 | |
Record name | [4-(4-Methylpiperidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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